

4-Propylphenol-d12 CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Propylphenol-d12

Cat. No.: B1459242

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In-Depth Technical Guide: 4-Propylphenol-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **4-Propylphenol-d12**, a deuterated stable isotope-labeled compound. Given its primary application as an internal standard, this document also extensively covers the properties and biological context of its non-deuterated counterpart, 4-Propylphenol, to provide a complete framework for research and development professionals.

Core Chemical and Physical Data

4-Propylphenol-d12 is the deuterium-labeled version of 4-Propylphenol.^[1] Stable isotope labeling is a non-radioactive method to trace the fate of a compound in analytical experiments. Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is particularly useful for quantitative analysis in drug development and metabolism studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for both **4-Propylphenol-d12** and its non-deuterated analogue, 4-Propylphenol.

Table 1: Properties of **4-Propylphenol-d12**

Property	Value	Source
CAS Number	352431-21-1	[2]
Molecular Formula	C ₉ D ₁₂ O	[1]
Molecular Weight	148.26 g/mol	[3]
Exact Mass	148.164135953 Da	[3]
Synonyms	4-n-Propylphenol-d12, 4-(Propyl-d7)phen-2,3,5,6-d4-ol-d	[2]

Table 2: Properties of 4-Propylphenol (Non-Deuterated)

Property	Value	Source
CAS Number	645-56-7	[4][5]
Molecular Formula	C ₉ H ₁₂ O	[4][5]
Molecular Weight	136.19 g/mol	[5]
Boiling Point	232-233 °C	[5]
Melting Point	21-22 °C	[5]
Density	0.983 g/mL at 25 °C	
LogP	3.2	[5]
Solubility in Water	1.28 mg/mL at 25 °C	[5]

Biological Activity and Applications of 4-Propylphenol

4-Propylphenol is an aromatic organic compound that is used in various industrial and research applications. It serves as a pharmaceutical intermediate and a flavor and fragrance ingredient.

[6] Research has also shed light on its biological activities:

- **Antioxidant and Antimicrobial Properties:** Some studies suggest that 4-Propylphenol may possess antioxidant capabilities that could help mitigate oxidative stress.^[7] There is also investigation into its potential antimicrobial effects against certain bacteria and fungi.^[7]
- **Endocrine Disruption:** There is evidence to suggest that 4-Propylphenol may act as an endocrine disruptor, which could interfere with hormonal functions.^[7]
- **Enzyme Inhibition:** Studies have indicated that 4-Propylphenol may inhibit certain enzymes involved in metabolic pathways.^[7]
- **Toxicity:** In repeated-dose oral studies in rats, 4-Propylphenol has been shown to cause zonal hepatitis, kidney changes, and normocytic anemia.^{[4][5]}

Experimental Protocols

Due to its use as a stable isotope standard, **4-Propylphenol-d12** is primarily utilized in analytical chemistry, particularly in chromatography and mass spectrometry, to quantify the levels of 4-Propylphenol in various matrices.

General Protocol for Quantification using Isotope Dilution Mass Spectrometry

This is a generalized workflow for the use of **4-Propylphenol-d12** as an internal standard.

- **Sample Preparation:** The biological or environmental sample (e.g., plasma, urine, water) is collected.
- **Spiking with Internal Standard:** A known amount of **4-Propylphenol-d12** is added ("spiked") into the sample at the beginning of the extraction procedure.
- **Extraction:** The analyte (4-Propylphenol) and the internal standard (**4-Propylphenol-d12**) are extracted from the sample matrix. This can be achieved through methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
- **Derivatization (Optional):** If necessary, the extracted analytes are chemically modified to improve their chromatographic behavior or detection sensitivity.

- Analysis by GC-MS or LC-MS: The extract is injected into a gas chromatograph (GC) or liquid chromatograph (LC) coupled to a mass spectrometer (MS). The chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the analyte and the internal standard.
- Quantification: The concentration of 4-Propylphenol in the original sample is determined by comparing the peak area of the analyte to the peak area of the known amount of the internal standard (**4-Propylphenol-d12**).

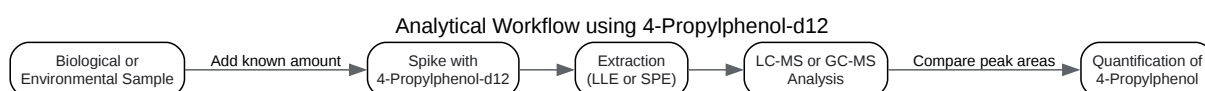
Experimental Example: Cracking of 4-Propylphenol over ZSM-5 Catalyst

In a study on the cracking of 4-Propylphenol, a model compound for lignin monomers, the following experimental setup was used:

- Reactor Setup: A packed bed reactor with a 0.25-inch outer diameter stainless steel tube was used. The reactor contained 0.2 g of pressed ZSM-5 catalyst.[8]
- Reactant Feed: Liquid 4-Propylphenol was fed into the reactor.[8]
- Analysis: The reaction products were analyzed online using a gas chromatograph (GC).[8]
- Catalyst Characterization: The catalyst before and after the reaction was characterized using infrared spectroscopy to identify surface species.[8] Deactivated catalysts were further analyzed by dissolving the zeolite in hydrofluoric acid followed by liquid-liquid extraction with dichloromethane to analyze the retained organic compounds by GC-MS.[8]

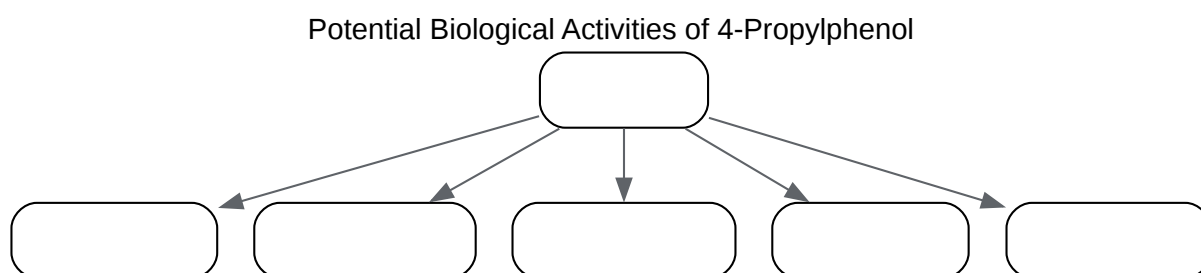
Visualizations

The following diagrams illustrate key concepts and workflows related to 4-Propylphenol and its deuterated standard.



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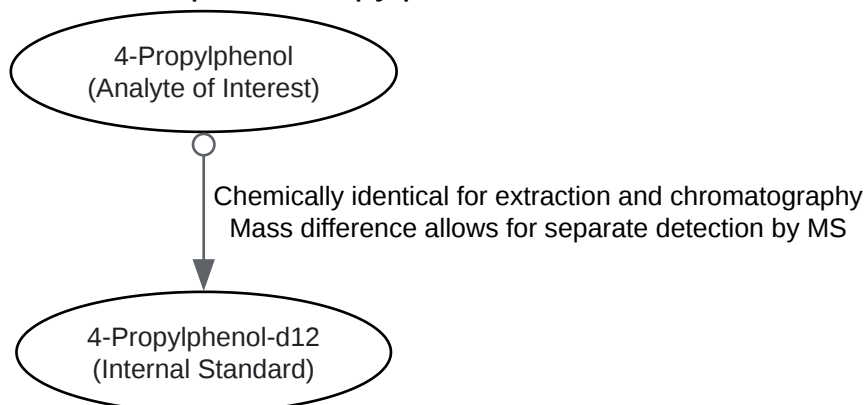
Caption: A typical analytical workflow for the quantification of 4-Propylphenol using **4-Propylphenol-d12** as an internal standard.



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Caption: A summary of the potential biological activities associated with 4-Propylphenol.

Logical Relationship of 4-Propylphenol and its Deuterated Standard



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Caption: The logical relationship between 4-Propylphenol and its deuterated internal standard in analytical methods.

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